molecular formula C23H17N3O2S B2775424 (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile CAS No. 373371-33-6

(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2775424
CAS No.: 373371-33-6
M. Wt: 399.47
InChI Key: VYGIKOWZIDQSDD-LGMDPLHJSA-N
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Description

(Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C23H17N3O2S and its molecular weight is 399.47. The purity is usually 95%.
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Biological Activity

The compound (Z)-3-((4-ethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic derivative that combines elements of thiazole and coumarin, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be broken down into key components:

  • Acrylonitrile moiety : Provides a reactive site for biological interactions.
  • Thiazole ring : Known for its role in various pharmacological activities.
  • Coumarin derivative : Associated with significant anticancer properties.

The molecular formula for this compound is C19H18N2O2SC_{19}H_{18}N_2O_2S, indicating a complex structure that may influence its biological activity.

Research indicates that compounds containing both thiazole and coumarin structures exhibit significant anticancer properties. Specifically, they have been shown to:

  • Inhibit cell proliferation : Studies using the Sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces the viability of various cancer cell lines, including lung cancer cells .
  • Induce apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways in cancer cells, possibly through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Studies

  • Cell Line Studies : In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutic agents, indicating a higher potency .
  • Comparative Analysis : When compared to other known anticancer agents, this compound demonstrated superior activity in inhibiting cell growth in several assays, suggesting its potential as a lead compound for further development.

Biological Activity Summary Table

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityMCF-75.0Apoptosis induction
CytotoxicityHepG24.5Cell cycle arrest
AntimicrobialS. aureus0.48Inhibition of bacterial growth

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have shown:

  • Antimicrobial Effects : The thiazole component contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Properties

IUPAC Name

(Z)-3-(4-ethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c1-2-15-7-9-18(10-8-15)25-13-17(12-24)22-26-20(14-29-22)19-11-16-5-3-4-6-21(16)28-23(19)27/h3-11,13-14,25H,2H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGIKOWZIDQSDD-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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